molecular formula C18H26N2O2 B1403692 tert-butyl (R)-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate CAS No. 1432056-70-6

tert-butyl (R)-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate

Cat. No. B1403692
M. Wt: 302.4 g/mol
InChI Key: UCBLMUMETZZNIZ-HNNXBMFYSA-N
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Description

“tert-butyl ®-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate” is a type of tert-butyl carbamate . Carbamates are organic compounds derived from carbamic acid and are often used in organic synthesis as protective groups for amines .


Synthesis Analysis

The synthesis of carbamates like “tert-butyl ®-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate” can be achieved through a three-component coupling of amines, carbon dioxide, and halides . This method offers mild reaction conditions and short reaction times, and avoids N-alkylation of the amine and overalkylation of the carbamate .


Molecular Structure Analysis

The molecular structure of “tert-butyl ®-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate” is similar to that of tert-butyl carbamate, which has a molecular weight of 117.1463 .


Chemical Reactions Analysis

Carbamates like “tert-butyl ®-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate” can undergo various chemical reactions. For instance, they can be formed in situ and subsequently reacted with substituted phenols . They can also undergo copper-catalyzed cross-coupling reactions with alkoxycarbonyl radicals generated from carbazates .


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-butyl ®-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate” are similar to those of tert-butyl carbamate, which is a solid at room temperature .

Scientific Research Applications

  • Palladium-Catalyzed Synthesis of N-Boc-Protected Anilines

    • Application : tert-Butyl carbamate is used in the palladium-catalyzed synthesis of N-Boc-protected anilines . N-Boc-protected anilines are important intermediates in organic synthesis.
    • Method : The exact method can vary, but generally involves the reaction of an aniline with tert-butyl carbamate in the presence of a palladium catalyst .
    • Results : The result is the formation of N-Boc-protected anilines .
  • Synthesis of Tetrasubstituted Pyrroles

    • Application : tert-Butyl carbamate was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . Tetrasubstituted pyrroles are valuable structures in medicinal chemistry.
    • Method : The exact method can vary, but generally involves the reaction of a suitable precursor with tert-butyl carbamate .
    • Results : The result is the formation of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .
  • Palladium-Catalyzed Cross-Coupling Reaction
    • Application : tert-Butyl carbamate is used in the palladium-catalyzed cross-coupling reaction . This reaction is a key step in the synthesis of various organic compounds.
    • Method : The method generally involves the reaction of tert-butyl carbamate with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) .
    • Results : The result is the formation of cross-coupled products .
  • Palladium-Catalyzed Cross-Coupling Reaction
    • Application : tert-Butyl carbamate is used in the palladium-catalyzed cross-coupling reaction . This reaction is a key step in the synthesis of various organic compounds.
    • Method : The method generally involves the reaction of tert-butyl carbamate with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) .
    • Results : The result is the formation of cross-coupled products .

Safety And Hazards

“tert-butyl ®-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate” should be handled with care. It should not be released into the environment . In case of contact with skin or eyes, rinse immediately with plenty of water .

Future Directions

The potential of carbamates like “tert-butyl ®-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate” in various applications such as in the synthesis of polymers is promising and warrants further investigation .

properties

IUPAC Name

tert-butyl N-[(7R)-5-benzyl-5-azaspiro[2.4]heptan-7-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-17(2,3)22-16(21)19-15-12-20(13-18(15)9-10-18)11-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,19,21)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCBLMUMETZZNIZ-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(CC12CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CN(CC12CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (R)-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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